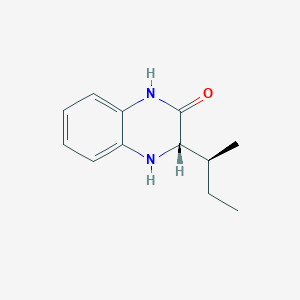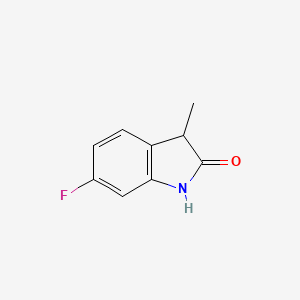![molecular formula C10H17N3 B15051707 (4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine is a chemical compound with the molecular formula C10H16N2 It is characterized by the presence of an aminobutyl group attached to a pyridin-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine typically involves the reaction of pyridine-2-carbaldehyde with 1,4-diaminobutane. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Aminobutyl)[(pyridin-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Applications De Recherche Scientifique
(4-Aminobutyl)[(pyridin-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with target molecules, while the pyridin-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- (4-Aminobutyl)(methyl)[2-(pyridin-2-yl)ethyl]amine
- 4-(Aminomethyl)piperidine
- N-(pyridin-4-yl)pyridin-4-amine
Comparison: (4-Aminobutyl)[(pyridin-2-yl)methyl]amine is unique due to its specific combination of aminobutyl and pyridin-2-ylmethyl groups. This combination allows for distinct interactions with molecular targets, which can result in unique biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
N'-(pyridin-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H17N3/c11-6-2-4-7-12-9-10-5-1-3-8-13-10/h1,3,5,8,12H,2,4,6-7,9,11H2 |
Clé InChI |
MPQPYZYPJBRNNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)

![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)


![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)

![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
